Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate
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Overview
Description
Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a dioxolochromene core, which is a fused ring system containing oxygen atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate typically involves multi-step organic reactions. One common method includes the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as a brominating agent . This reaction is initiated by a 150-W tungsten bulb, leading to the desired product in good yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and other standard organic reagents depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential medicinal properties, including its role in drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: This compound shares a similar dioxolochromene core but differs in its functional groups and reactivity.
6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-8-carboxylic acid: Another related compound with slight variations in its structure and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8O6 |
---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
methyl 6-oxo-[1,3]dioxolo[4,5-g]chromene-7-carboxylate |
InChI |
InChI=1S/C12H8O6/c1-15-11(13)7-2-6-3-9-10(17-5-16-9)4-8(6)18-12(7)14/h2-4H,5H2,1H3 |
InChI Key |
NFZJTGCYWQRXQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC3=C(C=C2OC1=O)OCO3 |
Origin of Product |
United States |
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